4-Chloro-3-nitro-1H-pyrazole chemical properties
4-Chloro-3-nitro-1H-pyrazole chemical properties
An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary
4-Chloro-3-nitro-1H-pyrazole is a pivotal heterocyclic compound, distinguished by its unique arrangement of chloro and nitro functional groups on a pyrazole core. This structure imparts a specific reactivity profile that renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The electron-withdrawing nature of both substituents activates the pyrazole ring for certain transformations while providing two distinct sites for functionalization. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, characteristic reactivity, and its burgeoning role in the creation of advanced pharmaceutical agents.
Core Chemical and Physical Properties
4-Chloro-3-nitro-1H-pyrazole is a solid at room temperature. Its key identifiers and properties are critical for its use in experimental settings. While some sources refer to isomers, this guide focuses on the title compound, with data synthesized from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 400752-98-9 | [1] |
| Molecular Formula | C₃H₂ClN₃O₂ | [1][2] |
| Molecular Weight | 147.52 g/mol | [3] |
| Monoisotopic Mass | 146.98355 Da | [2] |
| Appearance | Solid (form may vary) | [4] |
| Storage | Room temperature | [3] |
| Purity | Typically ≥97% | [3] |
A related isomer, 3-chloro-4-nitro-1H-pyrazole, has the CAS number 35852-75-6.[3] It is crucial for researchers to verify the specific isomer required for their synthetic route.
Structural Representation
The structure of 4-Chloro-3-nitro-1H-pyrazole is fundamental to understanding its reactivity. The positions of the substituents create a unique electronic landscape on the heterocyclic ring.
Caption: Chemical structure of 4-Chloro-3-nitro-1H-pyrazole.
Synthesis and Reactivity
The pyrazole scaffold is a cornerstone of heterocyclic chemistry, with numerous established synthetic routes.[5] The specific functionalization pattern of 4-Chloro-3-nitro-1H-pyrazole can be achieved through various methods, including direct functionalization of a pre-formed pyrazole ring.
Synthetic Pathways
One effective method for the synthesis of 4-chloropyrazoles is through electrochemical chlorination. This technique offers a controlled and often high-yield approach to halogenation.[6] The synthesis of a nitro-substituted pyrazole can follow this chlorination step, or begin with a nitrated precursor.
A general and illustrative synthetic approach involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with hydrazine, a method known as the Knorr pyrazole synthesis.[7] For more complex pyrazoles, 1,3-dipolar cycloaddition reactions are also a powerful tool.[7][8]
Caption: Role as a versatile intermediate in chemical synthesis.
Spectroscopic Profile
Characterization of 4-Chloro-3-nitro-1H-pyrazole relies on standard spectroscopic techniques. While a detailed spectrum is dependent on the specific solvent and instrument conditions, general expected characteristics can be outlined.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key feature would be the signal for the C5-H proton, which would appear as a singlet. The N1-H proton signal would also be present, typically as a broad singlet at a higher chemical shift, the exact position of which is highly dependent on solvent and concentration. [9]* ¹³C NMR: The carbon spectrum will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5), with their chemical shifts influenced by the attached chloro and nitro groups.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching (typically a broad band around 3100-3300 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (strong bands typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-Cl stretching vibrations. [10]* Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Safety and Handling
As with any laboratory chemical, 4-Chloro-3-nitro-1H-pyrazole must be handled with appropriate care. It is classified as harmful and an irritant.
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [11][12]Causes skin and serious eye irritation. [13]May cause respiratory irritation. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [12][14]Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid all personal contact, including inhalation. [12]Wash hands and any exposed skin thoroughly after handling. [13]Keep containers securely sealed when not in use.
-
Storage: Store in a dry, cool, and well-ventilated place. [15]* In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [13] * Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. [13] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [13] Always consult the full Safety Data Sheet (SDS) from the supplier before use.
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References
-
PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
-
PubChemLite. 4-chloro-1-methyl-3-nitro-1h-pyrazole. [Link]
-
Organic Syntheses. A. 5-Benzod[1][11]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]
-
PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. [Link]
-
World Journal of Pharmaceutical Research. SYNTHESIS CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChem. 1H-Pyrazole, 4-chloro-. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Open Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
-
PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChemLite. 4-chloro-3-nitro-1h-pyrazole. [Link]
-
SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid - 1H NMR Spectrum. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
National Center for Biotechnology Information. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
National Center for Biotechnology Information. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. PubChemLite - 4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Chloro-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
